molecular formula C15H10BrFN2S B1461052 5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol CAS No. 1105189-86-3

5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol

Cat. No. B1461052
M. Wt: 349.2 g/mol
InChI Key: ISDYQDOOXZVZBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring followed by substitution reactions to introduce the phenyl groups and the thiol group. The bromophenyl and fluorophenyl groups might be introduced using a suitable bromo and fluoro benzene derivative, respectively, in a nucleophilic substitution reaction . The thiol group could potentially be introduced using a suitable sulfur-containing reagent.


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in various chemical reactions. The thiol group is acidic and can be deprotonated to form a thiolate anion, which is a good nucleophile. The bromine and fluorine atoms on the phenyl rings can be replaced via nucleophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Structures

Research on similar compounds has shown that they can form various crystal structures due to interactions like N—H⋯N and C—H⋯π, which may be relevant for understanding the physical and chemical properties of "5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol" (Shamanth et al., 2020).

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives, containing structural motifs similar to the compound , have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential for drug development (Menteşe, Ülker, & Kahveci, 2015).

Corrosion Inhibition

Studies have demonstrated that imidazole derivatives can act as corrosion inhibitors for mild steel in acidic environments, highlighting their application in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

Anticancer Potential

Research into imidazothiadiazole molecules has revealed strong cytotoxicity against leukemia cells, suggesting the anticancer potential of structurally related compounds (Karki et al., 2011).

properties

IUPAC Name

4-(4-bromophenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2S/c16-11-3-1-10(2-4-11)14-9-18-15(20)19(14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDYQDOOXZVZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2C3=CC=C(C=C3)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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